molecular formula C27H39N3O6S B12623441 (2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid

(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid

Cat. No.: B12623441
M. Wt: 533.7 g/mol
InChI Key: RZPHYVCLOPETRD-RTWAWAEBSA-N
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Description

(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as piperidine, pyrrolidine, and a methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid involves several steps, each requiring specific reagents and conditions The process typically begins with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperidine and pyrrolidine rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine and pyrrolidine derivatives.

Scientific Research Applications

(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid: Similar in structure but may have different functional groups or stereochemistry.

    This compound: Another similar compound with variations in the piperidine or pyrrolidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.

Properties

Molecular Formula

C27H39N3O6S

Molecular Weight

533.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C27H39N3O6S/c1-26(2,3)36-25(35)29-16-13-27(14-17-29,19-9-6-5-7-10-19)24(34)30-15-8-11-21(30)22(31)28-20(23(32)33)12-18-37-4/h5-7,9-10,20-21H,8,11-18H2,1-4H3,(H,28,31)(H,32,33)/t20-,21+/m1/s1

InChI Key

RZPHYVCLOPETRD-RTWAWAEBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@H](CCSC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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